

Spectroscopic Characterization of N,N-Dimethyl-1,3-propanediamine (Dmapa): A Technical Guide

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Compound of Interest

Compound Name: **Dmapa**

Cat. No.: **B1212120**

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This technical guide provides an in-depth overview of the spectroscopic characterization of N,N-Dimethyl-1,3-propanediamine (**Dmapa**), a versatile diamine intermediate used in the synthesis of various compounds, including surfactants and pharmaceuticals. This document details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Dmapa** by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Dmapa** is characterized by distinct signals corresponding to the different types of protons in the molecule. The integration of these signals confirms the number of protons in each environment.

Table 1: ¹H NMR Spectroscopic Data for **Dmapa**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.7	Triplet	2H	-CH ₂ - (adjacent to NH ₂)
~2.2	Triplet	2H	-CH ₂ - (adjacent to N(CH ₃) ₂)
~2.1	Singlet	6H	-N(CH ₃) ₂
~1.6	Quintet	2H	-CH ₂ - (central methylene)
~1.2	Singlet (broad)	2H	-NH ₂

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the **Dmapa** molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Dmapa**

Chemical Shift (δ) ppm	Assignment
~58	-CH ₂ - (adjacent to N(CH ₃) ₂)
~45	-N(CH ₃) ₂
~40	-CH ₂ - (adjacent to NH ₂)
~30	-CH ₂ - (central methylene)

Note: Chemical shifts can vary slightly depending on the solvent.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of **Dmapa** is outlined below.

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NMR Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in **Dmapa** by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds.

FTIR Spectral Data

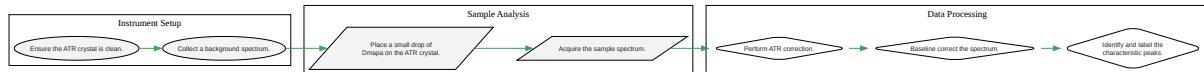
The IR spectrum of **Dmapa** shows characteristic absorption bands for N-H and C-H stretching and bending vibrations.

Table 3: FTIR Spectroscopic Data for **Dmapa**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3350 - 3250	N-H stretch (asymmetric and symmetric)	Primary amine (-NH ₂)
2950 - 2800	C-H stretch	Aliphatic C-H
1650 - 1580	N-H bend (scissoring)	Primary amine (-NH ₂)
1470 - 1430	C-H bend	Methylene (-CH ₂ -) and Methyl (-CH ₃)
1270 - 1020	C-N stretch	Aliphatic amine

Experimental Protocol for FTIR Spectroscopy

The following protocol is for acquiring an FTIR spectrum of liquid **Dmapa** using an Attenuated Total Reflectance (ATR) accessory.



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ATR-FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Dmapa**, which aids in its identification and structural confirmation. Electron ionization (EI) is a common method for analyzing volatile compounds like **Dmapa**.

Mass Spectrum Fragmentation Analysis

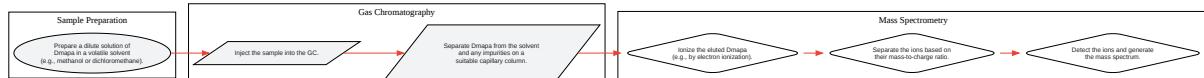
The mass spectrum of **Dmapa** shows a molecular ion peak ($[M]^+$) and several characteristic fragment ions. The base peak is the most intense peak in the spectrum.

Table 4: Mass Spectrometry Data for **Dmapa**

m/z	Relative Intensity (%)	Proposed Fragment
102	~5	$[C_5H_{14}N_2]^+$ (Molecular Ion)
58	100	$[C_3H_8N]^+$ (Base Peak)
44	~80	$[C_2H_6N]^+$
42	~30	$[C_2H_4N]^+$

Experimental Protocol for GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable method for the analysis of volatile amines like **Dmapa**.



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GC-MS Experimental Workflow

UV-Vis Spectroscopy

Direct UV-Vis spectroscopic data for **Dmapa** is not readily available in the literature. Aliphatic amines, such as **Dmapa**, do not possess chromophores that absorb significantly in the standard UV-Vis range (200-800 nm). Therefore, UV-Vis spectroscopy is not a primary technique for the characterization of **Dmapa** itself. However, it can be a useful technique for analyzing derivatives of **Dmapa** that contain chromophoric groups.

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